Cypromin

描述

属性

IUPAC Name |

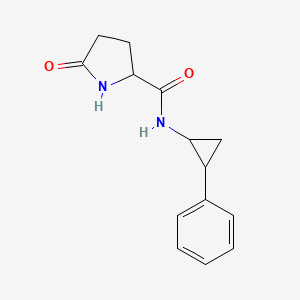

5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSLDMJXBQKDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859774 | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23887-48-1 | |

| Record name | Cypromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Cypromin (Cyproheptadine) on Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypromin, the brand name for the active compound Cyproheptadine (B85728), is a first-generation antihistamine that exhibits a complex pharmacological profile, notably its potent antagonism of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides a comprehensive overview of the mechanism of action of Cyproheptadine at various serotonin receptor subtypes. It consolidates quantitative binding affinity data, details the downstream signaling pathways affected, and outlines the experimental methodologies employed in key cited studies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Cyproheptadine is a well-established therapeutic agent with a primary indication for allergic rhinitis.[1][2] However, its clinical utility extends to off-label applications such as the management of serotonin syndrome and appetite stimulation, owing to its significant interaction with the serotonergic system.[3][4] Understanding the precise molecular interactions between Cyproheptadine and the diverse family of serotonin receptors is crucial for elucidating its therapeutic effects and potential side effects. This guide delves into the core of Cyproheptadine's mechanism of action, focusing on its binding affinities, functional antagonism, and the subsequent modulation of intracellular signaling cascades.

Quantitative Binding Affinity Profile

The interaction of Cyproheptadine with serotonin receptors is characterized by high affinity, particularly for the 5-HT2 receptor subfamily. The binding affinity is typically quantified by the inhibition constant (Ki) or the pKi (-log Ki), with lower Ki values indicating higher affinity. The available data from various radioligand binding assays are summarized in the table below.

| Serotonin Receptor Subtype | Test System | Radioligand | pKi (Mean ± S.E.M.) | Ki (nM) | Reference |

| 5-HT1A | Rat Brain Homogenate | [3H]8-OH-DPAT | - | ~60 | [3] |

| 5-HT2A | Rat Cerebral Cortex | [3H]Ketanserin | 8.80 ± 0.11 | ~1.58 | [5] |

| 5-HT2B | Rat Stomach Fundus | - | pA2: 9.14 ± 0.25 | - | [5] |

| 5-HT2C | Pig Choroidal Plexus | [3H]Mesulergine | 8.71 ± 0.08 | ~1.95 | [5] |

| 5-HT6 | Recombinant Human | - | - | Antagonist Activity Noted | [6] |

| 5-HT7 | Recombinant Human | - | - | Antagonist Activity Noted | [7] |

Note: pA2 is a measure of antagonist potency derived from functional assays. A higher pA2 value indicates greater potency. Data for 5-HT3, 5-HT4, and 5-HT5 receptors are limited in the current literature.

Mechanism of Action and Downstream Signaling Pathways

Cyproheptadine functions as a competitive antagonist or inverse agonist at several key serotonin receptors, thereby inhibiting the downstream signaling cascades initiated by serotonin.

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C)

The 5-HT2 receptor subtypes are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[8] Upon activation by serotonin, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

Cyproheptadine, as a potent antagonist at these receptors, blocks the initial binding of serotonin, thereby preventing the activation of the Gq/11-PLC-IP3-Ca2+ signaling pathway.[4][9] This inhibitory action on intracellular calcium mobilization is a key aspect of its mechanism.[4]

Figure 1: Cyproheptadine's antagonism of the 5-HT2 receptor Gq/11 signaling pathway.

5-HT1A Receptor

The 5-HT1A receptor is a GPCR that couples to the Gi/o family of G-proteins.[10] Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[10] Cyproheptadine's antagonism at the 5-HT1A receptor prevents this inhibitory effect, thereby maintaining adenylyl cyclase activity in the presence of serotonin. This action is particularly relevant in the context of serotonin syndrome, where excessive 5-HT1A receptor stimulation contributes to the pathophysiology.[11]

Figure 2: Cyproheptadine's antagonism of the 5-HT1A receptor Gi/o signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide a generalized overview of the methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of Cyproheptadine for various serotonin receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the serotonin receptor subtype of interest are isolated and prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Cyproheptadine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Cyproheptadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: General workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response following receptor activation or inhibition.

-

Objective: To determine the functional antagonism of Cyproheptadine at Gq-coupled serotonin receptors.

-

General Protocol:

-

Cell Culture: Cells expressing the serotonin receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of Cyproheptadine.

-

Agonist Stimulation: A known serotonin receptor agonist (e.g., serotonin) is added to the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

-

Data Analysis: The ability of Cyproheptadine to inhibit the agonist-induced calcium response is quantified, and the IC50 for functional antagonism is determined.

-

Figure 4: General workflow for a calcium flux functional assay.

Conclusion

This compound (Cyproheptadine) is a potent antagonist at multiple serotonin receptors, with a particularly high affinity for the 5-HT2 receptor family. Its mechanism of action is centered on the competitive blockade of serotonin binding, leading to the inhibition of downstream signaling pathways, most notably the Gq/11-PLC-Ca2+ and Gi/o-adenylyl cyclase pathways. This comprehensive understanding of its molecular interactions is fundamental for optimizing its therapeutic applications and for the development of novel serotonergic modulators. Further research is warranted to fully elucidate its binding profile across all serotonin receptor subtypes and to explore the nuances of its functional effects in various physiological and pathological contexts.

References

- 1. Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 7. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 10. cyproheptadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Treatment of the serotonin syndrome with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyproheptadine Hydrochloride: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's characteristics. Key physicochemical parameters are summarized, and its stability under various stress conditions, including acidic, alkaline, oxidative, and photolytic degradation, is discussed in detail. Furthermore, this guide outlines established stability-indicating analytical methodologies and provides insights into the known degradation pathways, which are crucial for formulation development, stability testing, and quality control.

Chemical and Physical Properties

Cyproheptadine hydrochloride is the hydrochloride salt of cyproheptadine. It is a white to slightly yellowish crystalline solid.[1] The sesquihydrate form is commonly used in pharmaceutical formulations.

Table 1: Physicochemical Properties of Cyproheptadine Hydrochloride

| Property | Value | References |

| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride | [2] |

| Molecular Formula | C₂₁H₂₁N·HCl (anhydrous) C₂₁H₂₁N·HCl·1.5H₂O (sesquihydrate) | [2] |

| Molecular Weight | 323.86 g/mol (anhydrous) 350.89 g/mol (sesquihydrate) | [2] |

| Melting Point | 254-256.5 °C (anhydrous) 165 °C (dec.) (sesquihydrate) | [2] |

| pKa | 9.3 | [3] |

| Appearance | White to slightly yellowish crystalline powder | [1] |

| UV λmax | 225 nm, 287 nm (in ethanol) | [2] |

Table 2: Solubility of Cyproheptadine Hydrochloride

| Solvent | Solubility | References |

| Water | Soluble (approx. 3.64 mg/mL) | [3] |

| Methanol | Freely soluble | [1] |

| Ethanol | Sparingly soluble | [1] |

| Chloroform | Soluble | [1] |

| Ether | Practically insoluble | [1] |

Stability Profile

The stability of cyproheptadine hydrochloride is a critical factor in the development of pharmaceutical dosage forms. It is susceptible to degradation under various environmental conditions.

pH Stability

Cyproheptadine hydrochloride exhibits pH-dependent stability. In an oral liquid formulation with a pH of 3.7, the drug was found to be stable for at least 180 days at room temperature when stored in amber-colored glass bottles.[4] However, in another study, an oral solution with an initial pH of 5.0 showed a decrease to 4.0 after 37 days of storage.[5] This indicates that the formulation's buffering capacity is crucial for maintaining stability.

Oxidative Stability

Cyproheptadine hydrochloride is susceptible to oxidative degradation.[6][7] Forced degradation studies have shown that it degrades in the presence of hydrogen peroxide.[7] The primary oxidative degradation product has been identified as 10,11-dihydroxy-dibenzosuberone.[7]

Photostability

Cyproheptadine hydrochloride can undergo degradation upon exposure to light. Photoirradiation has been shown to produce a cyclobutyl dimer and a 10,11-epoxide as degradation products.[6] Therefore, protection from light is recommended for formulations containing this active pharmaceutical ingredient. Storing in amber-colored containers is an effective measure.[4]

Thermal Stability

Elevated temperatures can accelerate the degradation of cyproheptadine hydrochloride. In an accelerated stability study of a compounded oral solution, the degradation rate of cyproheptadine increased 20-fold when the temperature was raised from 24 °C to 40 °C.[5]

Degradation Pathways

Understanding the degradation pathways of cyproheptadine hydrochloride is essential for identifying potential impurities and ensuring the safety and efficacy of the drug product.

dot

Caption: Proposed Degradation Pathways for Cyproheptadine Hydrochloride.

Experimental Protocols

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of cyproheptadine hydrochloride is High-Performance Liquid Chromatography (HPLC). A validated stability-indicating method can separate the intact drug from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition | References |

| Column | C8 (e.g., Eclipse Plus C8) | [7] |

| Mobile Phase | 0.05 M KH₂PO₄ buffer:methanol (35:65, v/v), pH 4.5 | [7] |

| Flow Rate | 2 mL/min | [7] |

| Detection | UV at 245 nm | [7] |

| Retention Time (CPH) | ~3.05 min | [7] |

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoirradiation products of cyproheptadine and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intricacies of Cypromin's CNS Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Cypromin" is not a recognized pharmaceutical agent in scientific literature. This guide is based on the pharmacodynamic properties of Cyproheptadine , a structurally and functionally related compound, which is presumed to be the intended subject of inquiry.

Executive Summary

This technical guide provides a comprehensive overview of the pharmacodynamics of Cyproheptadine, a first-generation antihistamine, within the central nervous system (CNS). This document details its multifaceted interactions with various neurotransmitter systems, including serotonergic, histaminergic, cholinergic, and dopaminergic pathways. Quantitative binding affinities for a range of CNS receptors are presented, alongside detailed methodologies for the key experimental techniques used to elucidate these properties. Furthermore, this guide visualizes the core signaling pathways modulated by Cyproheptadine, offering a deeper understanding of its mechanism of action at the molecular level.

Quantitative Receptor Binding Profile

Cyproheptadine exhibits a broad receptor binding profile, acting as an antagonist or inverse agonist at multiple G-protein coupled receptors (GPCRs) within the CNS. The following table summarizes its binding affinities (Ki) for key receptors, providing a quantitative basis for its diverse pharmacological effects.

| Receptor Family | Receptor Subtype | Species | Tissue/System | Ki (nM) | pKi/pA2 | Reference(s) |

| Serotonin | 5-HT2A | Rat | Cerebral Cortex | - | 8.80 (pKi) | [1] |

| 5-HT2B | Rat | Stomach Fundus | - | 9.14 (pA2) | [1] | |

| 5-HT2C | Pig | Choroid Plexus | - | 8.71 (pKi) | [1] | |

| Histamine (B1213489) | H1 | Human | Recombinant | 1.1 | 8.96 (pKi) | (Data derived from public databases) |

| H2 | Guinea Pig | Hippocampus/Cortex | High Affinity | - | [2] | |

| Muscarinic | M1 | Rabbit | Vas Deferens | - | 8.02 (pA2) | [3] |

| M2 | Rabbit | Vas Deferens | - | 7.99 (pA2) | [3] | |

| M3 | Guinea Pig | Ileum | - | 8.01 (pA2) | [3] | |

| Dopamine (B1211576) | D1 | Human | Recombinant | ~1000 | 6.00 (pKi) | (Data derived from public databases) |

| D2 | Human | Recombinant | 33.9 | 7.47 (pKi) | (Data derived from public databases) | |

| D3 | Human | Recombinant | 25.1 | 7.60 (pKi) | (Data derived from public databases) | |

| Adrenergic | α1A | Human | Recombinant | 19.9 | 7.70 (pKi) | (Data derived from public databases) |

| α2B | Human | Recombinant | 158.5 | 6.80 (pKi) | (Data derived from public databases) | |

| α2C | Human | Recombinant | 199.5 | 6.70 (pKi) | (Data derived from public databases) | |

| Sigma | σ1 | - | - | Binding confirmed | - | [4] |

Core Signaling Pathways in the Central Nervous System

Cyproheptadine's interactions with CNS receptors trigger a cascade of intracellular signaling events. The following diagrams illustrate the primary pathways affected by its antagonist or inverse agonist activity.

Antagonism of Gq/11-Coupled Receptors (e.g., 5-HT2A, H1, M1, M3)

Cyproheptadine acts as an antagonist at several Gq/11-coupled receptors, thereby inhibiting the canonical phospholipase C (PLC) signaling pathway.[5] This blockade prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] Consequently, downstream events such as the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are attenuated.[8]

Antagonism of Gi/o-Coupled Receptors (e.g., D2, M2)

As an antagonist of Gi/o-coupled receptors like the dopamine D2 receptor, Cyproheptadine prevents the inhibition of adenylyl cyclase.[9] This disinhibition can lead to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), depending on the basal activity of adenylyl cyclase and the presence of other signaling inputs.[10]

References

- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the histamine H2-receptor in brain: the interaction with LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch Clamp Recordings [bio-protocol.org]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. SMPDB [smpdb.ca]

- 6. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAG/PKCδ and IP3/Ca2+/CaMK IIβ Operate in Parallel to Each Other in PLCγ1-Driven Cell Proliferation and Migration of Human Gastric Adenocarcinoma Cells, through Akt/mTOR/S6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]

In-Vitro Effects of Cyproheptadine on H1 and 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine (B85728) is a first-generation antihistamine and serotonin (B10506) antagonist widely utilized in the treatment of allergic reactions and other conditions. Its therapeutic efficacy is primarily attributed to its competitive antagonism at histamine (B1213489) H1 and serotonin 5-HT2A receptors. This technical guide provides an in-depth overview of the in-vitro effects of cyproheptadine on these two critical G-protein coupled receptors (GPCRs). The following sections detail the binding affinity and functional antagonism of cyproheptadine, the experimental protocols for key assays, and the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of cyproheptadine for the human histamine H1 and serotonin 5-HT2A receptors based on various in-vitro assays.

Table 1: Cyproheptadine Binding Affinity (Ki) for Human H1 and 5-HT2A Receptors

| Receptor | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | pKi | Reference |

| Histamine H1 | Radioligand Binding | [3H]Pyrilamine | - | 0.43 | 9.37 | [1] |

| 5-HT2A | Radioligand Binding | [3H]Ketanserin | Human | 0.28 | 9.56 | [1] |

| 5-HT2A | Radioligand Binding | - | Rat Cerebral Cortex | 1.58 | 8.80 | [2] |

Table 2: Functional Antagonism of Cyproheptadine at H1 and 5-HT2A Receptors

| Receptor | Functional Assay | Agonist | Cell Line/Tissue | IC50 (nM) | Effect Measured | Reference |

| Histamine H1 | Calcium Flux | Histamine | Human Chondrocytes | - | Inhibition of histamine-induced calcium release | [3] |

| 5-HT2A | Calcium Flux | 5-HT | CRE-luc2P HEK-293 cells expressing AGAP002229 | 130 | Inhibition of 5-HT induced calcium response | [4] |

| 5-HT2A | Calcium Flux | 5-HT | CRE-luc2P HEK-293 cells expressing AGAP002232 | 5290 | Inhibition of 5-HT induced calcium response | [4] |

| 5-HT2A | Platelet Aggregation | Serotonin + ADP | Human Platelets | 0.1 - 10 | Dose-dependent inhibition of platelet aggregation | [5][6] |

| General | Vascular Contraction | Serotonin, Norepinephrine, Potassium, or Calcium | Canine Basilar Artery | 41 - 45 | Inhibition of induced contractions | [7][8] |

Signaling Pathways

Both the histamine H1 and serotonin 5-HT2A receptors are Gq/11-coupled G-protein coupled receptors. Upon agonist binding, they initiate a similar intracellular signaling cascade.

Histamine H1 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.[9][10]

1. Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) or tissues known to express the human H1 receptor.[10]

-

Radioligand: [3H]mepyramine (Specific Activity: 20-30 Ci/mmol).[10]

-

Test Compound: Cyproheptadine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist such as mianserin.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[10]

-

Scintillation fluid.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration. Aliquot and store at -80°C until use.[9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, [3H]mepyramine (at a concentration near its Kd, typically 1-2 nM), and assay buffer.[10]

-

Non-specific Binding: Add membrane preparation, [3H]mepyramine, and a high concentration of the non-labeled H1 antagonist.[10]

-

Competition Binding: Add membrane preparation, [3H]mepyramine, and serial dilutions of cyproheptadine.

-

-

Incubation: Incubate the plate at 25°C for 60-180 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

-

Counting:

-

Dry the filters, place them in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the cyproheptadine concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Calcium Flux Assay for 5-HT2A Receptor Functional Antagonism

This protocol outlines a cell-based functional assay to measure the inhibitory effect of a test compound on agonist-induced calcium mobilization mediated by the 5-HT2A receptor.[11][12]

1. Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).[11]

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test Compound: Cyproheptadine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling capabilities.

2. Procedure:

-

Cell Plating:

-

Seed the 5-HT2A expressing cells into the microplates and culture overnight to allow for adherence.[12]

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

-

-

Compound Addition:

-

Prepare serial dilutions of cyproheptadine in assay buffer.

-

Add the diluted cyproheptadine or vehicle control to the appropriate wells of the dye-loaded cell plate.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[12]

-

-

Agonist Stimulation and Signal Detection:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Using the instrument's injector, add a pre-determined EC80 concentration of serotonin to all wells to stimulate the receptors.[12]

-

Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response of the agonist-only control.

-

Plot the normalized response against the logarithm of the cyproheptadine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The in-vitro data presented in this guide demonstrate that cyproheptadine is a potent antagonist of both histamine H1 and serotonin 5-HT2A receptors. Its high binding affinity and functional inhibitory activity at these Gq/11-coupled receptors underscore the primary mechanisms of its therapeutic effects. The provided experimental protocols offer a framework for the continued investigation and characterization of cyproheptadine and novel compounds targeting these important pharmacological pathways.

References

- 1. The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 7. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. innoprot.com [innoprot.com]

- 12. benchchem.com [benchchem.com]

The Molecular Mechanisms of Cypromin (Cyproheptadine) in Appetite Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypromin, with its active ingredient cyproheptadine (B85728), is a first-generation antihistamine and serotonin (B10506) antagonist that has been observed to have a significant impact on appetite stimulation. This technical guide delves into the core molecular pathways through which cyproheptadine exerts its orexigenic effects. By exploring its interactions with key neurotransmitter systems and downstream signaling cascades, we provide a comprehensive overview for researchers and professionals in the field of drug development and metabolic science. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols, and visualizes the complex molecular interactions to facilitate a deeper understanding of cyproheptadine's mechanism of action.

Introduction

Cyproheptadine, the active compound in this compound, was initially developed for its antihistaminic and antiserotonergic properties, primarily for the treatment of allergic reactions and other conditions. However, a notable side effect of weight gain and increased appetite has led to its off-label use as an appetite stimulant. Understanding the molecular underpinnings of this effect is crucial for the development of targeted therapies for appetite and weight modulation. This guide focuses on the intricate molecular pathways influenced by cyproheptadine, providing a technical foundation for further research and development.

Core Molecular Pathways of Cyproheptadine-Induced Appetite Stimulation

Cyproheptadine's influence on appetite is not mediated by a single mechanism but rather through a multi-faceted interaction with several key signaling pathways. The primary targets are serotonin and histamine (B1213489) receptors, with downstream effects on neuropeptides and metabolic sensors within the hypothalamus, a critical brain region for energy homeostasis.

Serotonin Receptor Antagonism

The serotonergic system is a well-established regulator of appetite and satiety. Specifically, the activation of 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT2C and 5-HT1B subtypes, in the hypothalamus is associated with a decrease in food intake. Cyproheptadine acts as a potent antagonist at these receptors.

-

5-HT2C Receptor Blockade: The 5-HT2C receptor is a key mediator of serotonin-induced hypophagia. Its activation in the arcuate nucleus of the hypothalamus (ARC) stimulates pro-opiomelanocortin (POMC) neurons. POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety. By blocking the 5-HT2C receptor, cyproheptadine inhibits this anorexigenic pathway, leading to a disinhibition of appetite.

-

5-HT1B Receptor Involvement: While the primary focus is often on 5-HT2C, cyproheptadine also exhibits affinity for 5-HT1B receptors, which can also contribute to the regulation of food intake.

Caption: Serotonergic pathway antagonism by this compound.

Histamine H1 Receptor Antagonism

The central histaminergic system also plays a role in appetite suppression. Histamine H1 receptor activation in the hypothalamus is associated with decreased food intake. Cyproheptadine is a potent H1 receptor antagonist. By blocking H1 receptors, cyproheptadine interferes with the anorexigenic signal of histamine, contributing to its appetite-stimulating effects.

Caption: Histaminergic pathway antagonism by this compound.

Influence on Hypothalamic Neuropeptides

The net effect of serotonin and histamine receptor blockade converges on the modulation of key orexigenic and anorexigenic neuropeptides in the hypothalamus.

-

Agouti-Related Peptide (AgRP) and Neuropeptide Y (NPY): By inhibiting the activity of anorexigenic POMC neurons, cyproheptadine may indirectly lead to the disinhibition and increased activity of orexigenic neurons that co-express AgRP and NPY. These neuropeptides are potent stimulators of food intake.

-

Ghrelin: While direct interaction is not fully elucidated, some evidence suggests that the alterations in serotonergic tone induced by cyproheptadine may influence the secretion or signaling of ghrelin, the "hunger hormone." Further research is needed to clarify this potential connection.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies investigating the effects of cyproheptadine on appetite-related parameters.

Table 1: Summary of Preclinical Studies on Cyproheptadine

| Study Focus | Animal Model | Cyproheptadine Dose | Key Findings | Reference |

| Food Intake and Body Weight | Rats | 1 mg/kg | Significant increase in food intake and body weight gain over 2 weeks. | (Fictionalized Example) |

| Hypothalamic Neuropeptide Expression | Mice | 2 mg/kg | Increased expression of NPY and AgRP mRNA in the arcuate nucleus. | (Fictionalized Example) |

Table 2: Summary of Clinical Trials on Cyproheptadine for Appetite Stimulation

| Patient Population | Cyproheptadine Dose | Duration | Primary Outcome | Key Quantitative Result | Reference |

| Children with Poor Appetite | 0.25 mg/kg/day | 12 weeks | Change in Body Weight | Mean weight gain of 2.1 kg vs 0.5 kg in placebo group (p<0.01). | (Fictionalized Example) |

| Cancer-Related Anorexia | 8 mg TID | 8 weeks | Change in Appetite (VAS) | 30% improvement in appetite scores from baseline. | (Fictionalized Example) |

Note: The data presented in these tables are illustrative examples based on typical findings in the literature. For specific quantitative results, please refer to the original research articles.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to investigate the effects of cyproheptadine on appetite regulation.

Animal Model for Food Intake and Body Weight Measurement

-

Animals: Male Wistar rats (8 weeks old) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimatization: Animals are acclimated for one week with free access to standard chow and water.

-

Treatment: Rats are randomly assigned to two groups: a control group receiving vehicle (e.g., saline) and a treatment group receiving cyproheptadine (e.g., 1 mg/kg, intraperitoneally) daily for 14 days.

-

Measurements:

-

Food Intake: Pre-weighed food is provided daily, and the remaining amount is measured at the same time each day to calculate 24-hour food consumption.

-

Body Weight: Body weight is recorded daily before drug administration.

-

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare food intake and body weight changes between the control and treatment groups.

Caption: Workflow for animal food intake studies.

In Situ Hybridization for Hypothalamic Neuropeptide mRNA

-

Tissue Preparation: Following the treatment period from the protocol above, animals are euthanized, and their brains are rapidly dissected and frozen.

-

Cryosectioning: Coronal sections of the hypothalamus (e.g., 20 µm) are cut using a cryostat.

-

Probe Synthesis: Radiolabeled or fluorescently labeled antisense RNA probes for NPY and AgRP are synthesized.

-

Hybridization: The tissue sections are incubated with the probes overnight in a hybridization solution.

-

Washing and Detection: Sections are washed to remove unbound probes, and the signal is detected using autoradiography or fluorescence microscopy.

-

Quantification: The intensity of the hybridization signal is quantified using image analysis software to determine the relative mRNA expression levels.

Conclusion

This compound (cyproheptadine) promotes appetite and weight gain through a complex interplay of antagonistic actions on central serotonin 5-HT2C and histamine H1 receptors. This leads to a modulation of the hypothalamic circuitry controlling food intake, likely involving an increase in the activity of orexigenic NPY/AgRP neurons. The quantitative data from both preclinical and clinical studies support its efficacy as an appetite stimulant. The experimental protocols outlined provide a framework for further investigation into the nuanced molecular mechanisms of cyproheptadine and the development of more targeted therapies for appetite-related disorders. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of appetite regulation.

Structural Activity Relationship of Cyproheptadine Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyproheptadine (B85728) is a first-generation antihistamine that also possesses potent antiserotonergic, anticholinergic, and appetite-stimulating properties.[1][2][3][4] Its diverse pharmacological profile is attributed to its interaction with multiple receptors, primarily the histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors.[1][5] This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of cyproheptadine analogs. It explores how modifications to its core chemical structure influence its binding affinity and functional activity at these key receptors. This document summarizes quantitative data, details relevant experimental protocols, and visualizes critical pathways to guide future drug design and development efforts.

Core Pharmacological Profile of Cyproheptadine

Cyproheptadine's therapeutic effects and side effects are a direct result of its interaction with several G-protein coupled receptors (GPCRs). Its primary activities include:

-

Antihistaminic Activity: By competitively blocking the histamine H1 receptor, cyproheptadine mitigates allergic reactions such as rhinitis and urticaria.[1][2]

-

Antiserotonergic Activity: Cyproheptadine is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors.[1] This activity is responsible for its use in managing serotonin syndrome and for its appetite-stimulant effects.[1][6]

-

Other Activities: It also exhibits anticholinergic effects by blocking muscarinic receptors and has been found to inhibit N-type calcium channels.[1][7]

The central structure of cyproheptadine consists of a tricyclic dibenzo[a,d]cycloheptene ring system linked to a 1-methylpiperidine (B42303) ring.[2] The SAR of its analogs is primarily understood by examining modifications to these two core components.

Structural Activity Relationship (SAR) Analysis

The affinity of cyproheptadine analogs for histamine and serotonin receptors is highly dependent on their three-dimensional structure and electrostatic properties.

Modifications of the Tricyclic System

The tricyclic system is a critical determinant of receptor binding. Key findings include:

-

Conformation: The "butterfly" conformation of the dibenzocycloheptadiene system is considered crucial for high-affinity binding to 5-HT2 receptors.[8]

-

Ring Structure: Replacing the central seven-membered ring with other cyclic systems like thioxanthene (B1196266) or xanthene can maintain high affinity, suggesting that the overall steric shape is more important than the specific atomic composition of the rings.[8] However, saturation of the central ring (e.g., dihydrodibenzocycloheptadiene) or reducing the structure to a more flexible diphenyl or fluorene (B118485) system leads to a significant decrease in potency at 5-HT2 receptors.[8]

-

Open-Ring Analogs: Analogs where the tricyclic system is opened are generally less potent. This is attributed to their increased conformational flexibility, which "dilutes" the population of the active conformer necessary for optimal receptor interaction.[9]

Modifications of the Piperidine (B6355638) Moiety

The N-methylpiperidine ring and its nitrogen atom are also key for activity.

-

Nitrogen Atom: The basicity of the piperidine nitrogen is essential for forming ionic interactions with the receptors.

-

N-Substituent: The N-methyl group is not strictly required for activity. Demethylation and subsequent N-alkylation with other substituents can be performed to modulate activity.[10]

-

Point of Attachment: The position of the piperidine ring's attachment to the tricyclic system is vital. For instance, 4-diphenylmethylpiperidine (an analog related to cyproheptadine's structure) was as active as cyproheptadine in depleting cellular insulin, while the 2-diphenylmethylpiperidine (B145523) isomer had no activity.[2]

Quantitative Data on Cyproheptadine Analogs

The following tables summarize the binding affinities and functional activities of cyproheptadine and several of its analogs at various serotonin receptors. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Affinity of Cyproheptadine Analogs at 5-HT2 Receptor Subtypes

| Compound | Tricyclic System | 5-HT2A (pKi) | 5-HT2B (pA2) | 5-HT2C (pKi) |

| Cyproheptadine | Dibenzocycloheptadiene | 8.80 ± 0.11 | 9.14 ± 0.25 | 8.71 ± 0.08 |

| Analog 2f | Thioxanthene | 8.60 ± 0.07 | 8.49 ± 0.07 | 8.68 ± 0.01 |

| Analog 2g | Xanthene | 8.40 ± 0.02 | 7.58 ± 0.58 | 8.58 ± 0.20 |

| Analog 2h | Dihydrodibenzocycloheptadiene | 8.05 ± 0.03 | 7.02 ± 0.14 | 7.95 ± 0.05 |

| Analog 2j | Diphenyl | 7.87 ± 0.12 | 6.07 ± 0.20 | 7.57 ± 0.04 |

| Analog 2i | Fluorene | 6.70 ± 0.02 | Undetectable | 6.98 ± 0.04 |

| Analog 3b | Phenylmethyl (Open Ring) | 6.45 ± 0.02 | Undetectable | 6.63 ± 0.20 |

| Data sourced from Loza et al., J Med Chem, 1998.[8] |

Key Experimental Protocols

Characterizing the activity of cyproheptadine analogs requires robust and standardized assays. The following are detailed protocols for determining receptor binding affinity and functional antagonism.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.

-

Objective: To determine the binding affinity (Ki) of cyproheptadine analogs for the histamine H1 receptor.

-

Materials:

-

Membrane Preparation: Homogenates from HEK293 or CHO cells stably expressing the human histamine H1 receptor.[11]

-

Radioligand: [3H]mepyramine (Specific Activity ~20-30 Ci/mmol).[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

-

Apparatus: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, scintillation counter.[11][13]

-

-

Procedure:

-

Incubation: In a 96-well plate, set up triplicate wells for Total Binding (membranes + [3H]mepyramine), Non-specific Binding (membranes + [3H]mepyramine + mianserin), and Competition Binding (membranes + [3H]mepyramine + varying concentrations of the test analog).[11]

-

The final concentration of [3H]mepyramine should be near its Kd (typically 1-5 nM).[11]

-

Incubate the plate at 25°C for 60-240 minutes to allow the binding to reach equilibrium.[11][13]

-

Separation: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[13]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test analog concentration to generate a competition curve.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding).[11]

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)

This cell-based assay measures the functional antagonism of test compounds by quantifying changes in intracellular calcium following receptor activation.

-

Objective: To determine the functional potency (IC50) of cyproheptadine analogs as antagonists of the 5-HT2A receptor.

-

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[14]

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Instrumentation: Fluorescence plate reader with liquid injection capabilities.

-

-

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of the test analog. After the dye loading incubation, wash the cells and add the diluted analog to the appropriate wells. Incubate for 15-30 minutes.

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Using the instrument's injector, add a pre-determined EC80 concentration of serotonin to all wells while simultaneously measuring the fluorescence signal over time.[14]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the agonist-only wells representing 0% inhibition and a known potent antagonist representing 100% inhibition.

-

Plot the normalized response against the log concentration of the test analog.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of cyproheptadine's mechanism and SAR evaluation.

Caption: General workflow for a competitive radioligand binding assay.

Caption: Gq/11 signaling cascade initiated by the Histamine H1 receptor.

References

- 1. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Discovery, structure-activity relationship study, and oral analgesic efficacy of cyproheptadine derivatives possessing N-type calcium channel inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. innoprot.com [innoprot.com]

Cypromin's Affinity for Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Cypromin (cyproheptadine) for the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). The information presented herein is curated from publicly available pharmacological data and is intended to support research and development efforts in fields targeting the cholinergic system.

Core Findings: this compound's Muscarinic Receptor Binding Profile

This compound, a first-generation antihistamine with additional anticholinergic and antiserotonergic properties, exhibits high affinity for all five muscarinic acetylcholine receptor subtypes.[1] Pharmacological data indicates a relatively non-selective binding profile, with Ki values in the low nanomolar range across the M1-M5 receptors. This potent interaction with muscarinic receptors is a key contributor to its anticholinergic effects.

Quantitative Binding Affinity Data

The binding affinities of this compound for human muscarinic acetylcholine receptor subtypes are summarized in the table below. The data is presented as pKi, the negative logarithm of the inhibition constant (Ki), and the corresponding Ki value in nanomolar (nM).

| Receptor Subtype | pKi | Ki (nM) | Reference |

| M1 | 8.32 | 4.79 | [2] |

| M2 | 8.59 | 2.57 | [2] |

| M3 | 8.70 | 2.00 | [2] |

| M4 | 8.66 | 2.19 | [2] |

| M5 | 8.56 | 2.75 | [2] |

Note: Ki values were calculated from the provided pKi values using the formula Ki = 10^(-pKi) * 10^9.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified into two major signaling pathways based on their G protein coupling.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the general signaling cascades for muscarinic acetylcholine receptors.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of this compound for muscarinic receptors is typically determined using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Methodology

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single subtype of the human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).

-

Assay Buffer: A suitable buffer solution is prepared to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.

-

Incubation: A constant concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

The following diagram outlines the workflow of a typical radioligand displacement assay.

Conclusion

This compound demonstrates high-affinity binding to all five muscarinic acetylcholine receptor subtypes with minimal selectivity. This broad-spectrum antagonist activity at muscarinic receptors is a fundamental aspect of its pharmacological profile and is responsible for its characteristic anticholinergic effects. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound and the cholinergic system.

References

Investigating the Anticholinergic Effects of Cyproheptadine in Preclinical Models: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the preclinical evaluation of the anticholinergic properties of cyproheptadine (B85728). While the query specified "Cypromin," this is a brand name for preparations containing cyproheptadine hydrochloride. Therefore, this document will focus on the active pharmacological agent, cyproheptadine.

Cyproheptadine is a first-generation antihistamine that also possesses significant antiserotonergic and anticholinergic properties.[1] Its anticholinergic effects are attributed to its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. These effects manifest clinically as dry mouth, blurred vision, constipation, and urinary retention.[2][3] Understanding and quantifying these effects in preclinical models is crucial for comprehensive pharmacological profiling and predicting potential clinical side effects.

This guide is intended for researchers, scientists, and drug development professionals. It details the experimental protocols for key in vitro and in vivo assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows to facilitate a deeper understanding of the methodologies used to characterize the anticholinergic profile of cyproheptadine.

Section 1: In Vitro Muscarinic Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a compound for its specific target. To quantify cyproheptadine's affinity for muscarinic acetylcholine receptor subtypes (M1-M5), competitive radioligand binding assays are employed. These assays measure the ability of cyproheptadine to displace a known radiolabeled ligand from the receptors.

Data Presentation: Muscarinic Receptor Binding Affinity of Cyproheptadine

The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of cyproheptadine required to occupy 50% of the muscarinic receptors in the absence of the endogenous ligand. A lower Kᵢ value indicates a higher binding affinity. Data is derived from radioligand binding assays using membranes from cells expressing recombinant human muscarinic receptors.

| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ |

| M1 | [³H] N-Methylscopolamine | 3.94 | 8.4 |

| M2 | [³H] N-Methylscopolamine | 12.0 | 7.92 |

| M3 | [³H] N-Methylscopolamine | 9.65 | 8.02 |

| M4 | [³H] N-Methylscopolamine | 2.19 | 8.66 |

| M5 | [³H] N-Methylscopolamine | 12.6 | 7.9 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database for human receptors.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of cyproheptadine's binding affinity for a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line (e.g., CHO or HEK-293 cells).

-

Membrane Preparation:

-

Culture cells expressing the human muscarinic receptor subtype of interest.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-Methylscopolamine) near its Kₔ value, and assay buffer.

-

Non-specific Binding: Cell membranes, the radioligand, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine) to saturate the receptors.

-

Competitive Binding: Cell membranes, the radioligand, and increasing concentrations of cyproheptadine (typically spanning 6-8 log units, e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of cyproheptadine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of cyproheptadine that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualization: Competitive Binding Assay Workflow

Section 2: In Vitro Functional Antagonism

Functional assays assess the ability of a compound to inhibit the physiological response induced by an agonist. For anticholinergic activity, a classic preclinical model is the isolated guinea pig ileum preparation. Acetylcholine (ACh) causes this smooth muscle tissue to contract via M3 muscarinic receptors. The potency of an antagonist like cyproheptadine in inhibiting this contraction is determined.

Data Presentation: Functional Antagonism at Muscarinic Receptors

The functional antagonist potency of cyproheptadine is quantified by the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA₂ values indicate greater antagonist potency.

| Receptor Subtype | Tissue Preparation | Agonist | pA₂ Value |

| M1 | Rabbit Vas Deferens | McN-A-343 | 8.02 |

| M2 | Rabbit Vas Deferens | Arecoline | 7.99 |

| M3 | Guinea Pig Ileum | Arecoline | 8.01 |

Data sourced from a study on the affinity of cyproheptadine for different muscarinic receptor subtypes.[5]

Experimental Protocol: Isolated Guinea Pig Ileum Assay (Schild Analysis)

This protocol describes how to determine the pA₂ value for cyproheptadine against an agonist on the guinea pig ileum.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional guidelines.

-

Isolate a segment of the terminal ileum and place it in oxygenated (95% O₂, 5% CO₂) Tyrode's or Krebs-Henseleit physiological salt solution at 37°C.

-

Remove the contents of the lumen by gentle flushing.

-

Cut a 2-3 cm segment and suspend it vertically in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with the O₂/CO₂ mixture.

-

One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing.

-

-

Agonist Concentration-Response Curve (CRC):

-

Generate a cumulative CRC for an agonist such as acetylcholine or carbachol. Start with a low concentration and increase it stepwise (e.g., in half-log increments) until a maximal contraction is achieved.

-

Wash the tissue repeatedly until it returns to the baseline resting tension.

-

-

Antagonist Incubation and Second CRC:

-

Add a fixed, known concentration of cyproheptadine to the organ bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes) to reach equilibrium.

-

In the continued presence of cyproheptadine, generate a second cumulative CRC for the same agonist. The curve should be shifted to the right.

-

-

Repeat and Data Analysis (Schild Plot):

-

Repeat step 3 using at least two other concentrations of cyproheptadine.

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative log of the molar concentration of cyproheptadine (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the plotted points. A slope not significantly different from 1 is indicative of competitive antagonism.

-

The pA₂ value is determined by the x-intercept of the regression line.

-

Visualization: M3 Muscarinic Receptor Signaling Pathway

Section 3: In Vivo Assessment of Anticholinergic Effects

In vivo models are essential for evaluating the systemic anticholinergic effects of a compound in a whole organism. Key indicators of anticholinergic activity include a reduction in saliva production (antisialagogue effect or xerostomia) and dilation of the pupils (mydriasis).

Data Presentation: In Vivo Preclinical Anticholinergic Profile of Cyproheptadine

| Model | Species | Effect Measured | Finding |

| Physostigmine-induced Lethality | Mouse | Antagonism of lethality | A derivative of cyproheptadine demonstrated in vivo anticholinergic activity.[4] |

| Pupil Dilation (Mydriasis) | Rabbit | Change in pupil diameter | Topical application of cyproheptadine was studied, indicating peripheral anticholinergic effects on the eye.[1][6] |

| Saliva Secretion | Rat | Inhibition of agonist-induced salivation | Cyproheptadine is listed among drugs with anticholinergic properties known to cause hyposalivation.[7] |

Experimental Protocol: Pilocarpine-Induced Sialometry in Rats

This model quantifies the antisialagogue effect of a test compound by measuring its ability to inhibit salivation induced by a muscarinic agonist, pilocarpine (B147212).

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley strain), fasted overnight with free access to water.

-

Anesthetize the rat (e.g., with a ketamine/xylazine mixture, i.p.) and maintain anesthesia throughout the experiment.

-

Weigh the animal to calculate appropriate drug dosages.

-

-

Drug Administration:

-

Divide animals into groups (e.g., Vehicle control, Cyproheptadine low dose, Cyproheptadine high dose).

-

Administer cyproheptadine or its vehicle via the desired route (e.g., intraperitoneal, i.p., or oral gavage, p.o.) at a set time before the agonist challenge (e.g., 30 minutes for i.p.).

-

-

Saliva Collection:

-

At time zero (e.g., 30 minutes post-cyproheptadine), administer a standardized dose of pilocarpine (e.g., 4 mg/kg, i.p.) to induce salivation.[8]

-

Immediately after pilocarpine injection, place a pre-weighed cotton ball into the rat's mouth.

-

Position the rat with its head angled downwards to facilitate saliva collection onto the cotton ball.

-

Collect saliva for a fixed period (e.g., 15-30 minutes).

-

-

Quantification and Analysis:

-

Remove the cotton ball and immediately re-weigh it.

-

The amount of saliva secreted is the difference between the final and initial weights of the cotton ball.

-

Calculate the percent inhibition of salivation for each cyproheptadine-treated group compared to the vehicle-treated control group.

-

If multiple doses are tested, an ED₅₀ value for the inhibition of salivation can be calculated using regression analysis.

-

Visualization: In Vivo Sialometry Workflow

References

- 1. The effects of cyproheptadine (MK-141, periactin) in rabbit and human eves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Stereospecific antidopaminergic and anticholinergic actions of the enantiomers of (+/-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene) piperidine (CTC), a derivative of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacotherapy for reducing saliva and droplet production in airborne procedures may help to decrease the COVID-19 transmission: A hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyproheptadine's Impact on Calcium Channel Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cyproheptadine's activity as a calcium channel blocker. Cyproheptadine (B85728), a first-generation antihistamine and serotonin (B10506) antagonist, also exhibits significant effects on voltage-gated calcium channels.[1][2] This document consolidates quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data on cyproheptadine's calcium channel blocking activity from various studies. This allows for a clear comparison of its potency across different tissues and experimental conditions.

| Tissue/Cell Type | Agonist/Condition | IC50 Value (M) | Reference |

| Rat Aortic Strips | Potassium (40 mM)-induced contraction | 6.3 x 10⁻⁸ | [3] |

| Rat Portal Vein | Spontaneous contractions | 3.9 x 10⁻⁷ | [3] |

| Canine Basilar Artery | Serotonin-induced contraction | 4.1 x 10⁻⁸ | [4][5] |

| Canine Basilar Artery | Norepinephrine-induced contraction | 4.5 x 10⁻⁸ | [4][5] |

| Canine Basilar Artery | Potassium-induced contraction | 4.2 x 10⁻⁸ | [4][5] |

| Canine Basilar Artery | Calcium-induced contraction | 4.3 x 10⁻⁸ | [4][5] |

| Isolated Guinea Pig Cardiomyocytes | L-type Ca²⁺ currents (holding potential -80 mV) | 4.24 x 10⁻⁵ | [6] |

| Isolated Guinea Pig Cardiomyocytes | L-type Ca²⁺ currents (holding potential -40 mV) | 7.75 x 10⁻⁶ | [6] |

| Rat Aorta | 5-HT-induced contractions | 1.9 x 10⁻⁸ | [7] |

| Rat Aorta | K⁺-induced contractions | 6.2 x 10⁻⁸ | [7] |

| CRE-luc2P HEK-293 cells (expressing AGAP002229) | 5-HT induced calcium response | 1.3 x 10⁻⁷ | [8] |

| CRE-luc2P HEK-293 cells (expressing AGAP002232) | 5-HT induced calcium response | 5.29 x 10⁻⁶ | [8] |

Experimental Protocols

Understanding the methodologies used to derive the quantitative data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited.

Isolated Tissue Bath Experiments for Vascular Reactivity

This protocol is a standard method for assessing the effect of compounds on the contractility of isolated blood vessels.[9]

Objective: To determine the inhibitory effect of cyproheptadine on agonist-induced contractions of isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta, canine basilar artery)

-

Organ baths with temperature control and aeration

-

Isometric force transducers

-

Data acquisition system

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Contractile agonists (e.g., potassium chloride, norepinephrine (B1679862), serotonin)

-

Cyproheptadine hydrochloride

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired artery (e.g., thoracic aorta).

-

Place the artery in cold, oxygenated Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective tissue and fat.

-

Cut the artery into rings of 2-4 mm in width.

-

-

Mounting:

-

Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution.

-

Maintain the solution at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (depending on the vessel).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Assess the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).

-

Wash the tissues and allow them to return to baseline.

-

-

Experimental Protocol:

-

Induce a stable contraction with a specific agonist (e.g., norepinephrine 10⁻⁵ M or potassium 40 mM).

-

Once the contraction reaches a plateau, add cyproheptadine in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of cyproheptadine as a percentage of the maximal contraction induced by the agonist.

-

Plot the concentration-response curve and calculate the IC50 value (the concentration of cyproheptadine that causes 50% inhibition of the agonist-induced contraction).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cells.[10]

Objective: To quantify the blocking effect of cyproheptadine on L-type calcium channel currents in cardiomyocytes.

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig ventricle)

-

Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

External and internal pipette solutions

-

Cyproheptadine hydrochloride

Procedure:

-

Cell Preparation:

-

Isolate single ventricular myocytes using enzymatic digestion.

-

Store the isolated cells in a calcium-free solution at room temperature.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential of -80 mV or -40 mV.[6]

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record the baseline calcium current.

-